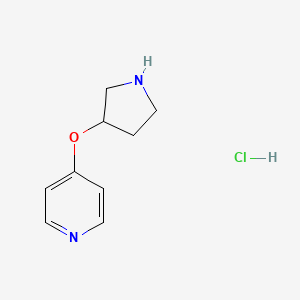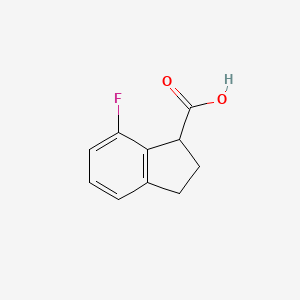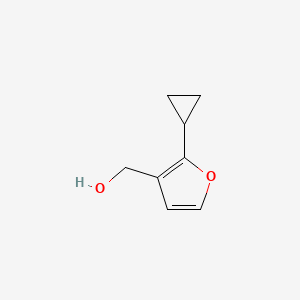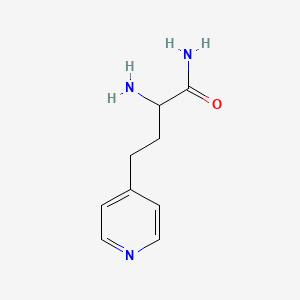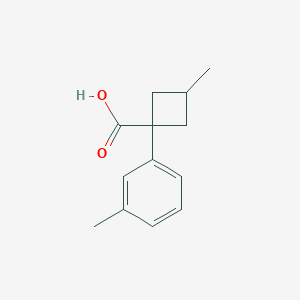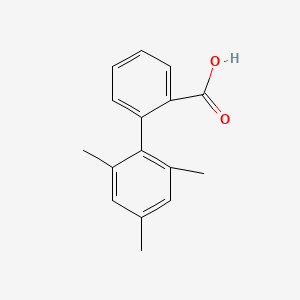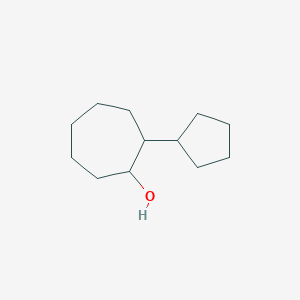
2-Cyclopentylcycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentylcycloheptan-1-ol is an organic compound characterized by a cyclopentyl group attached to a cycloheptanol structure. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
化学反应分析
Types of Reactions
2-Cyclopentylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction could produce various alcohol derivatives.
科学研究应用
2-Cyclopentylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding ring strain and conformational analysis.
Industry: Used in the production of perfumes, dyes, and other fine chemicals.
作用机制
The mechanism of action of 2-Cyclopentylcycloheptan-1-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds . This mechanism is crucial in preventing oxidative stress and related cellular damage.
相似化合物的比较
Similar Compounds
Cyclopentanol: Similar in structure but with a smaller ring size.
Cycloheptanol: Lacks the cyclopentyl group, making it less complex.
2-Cyclopenten-1-ol: Contains a double bond, leading to different reactivity and properties.
Uniqueness
2-Cyclopentylcycloheptan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This complexity makes it valuable in various research and industrial applications.
属性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC 名称 |
2-cyclopentylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-3-1-2-8-11(12)10-6-4-5-7-10/h10-13H,1-9H2 |
InChI 键 |
NQQHXWPXLYOLMG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)O)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


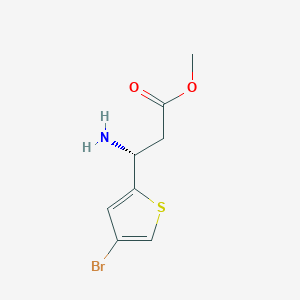
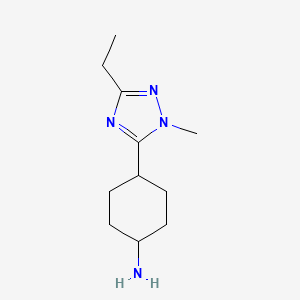
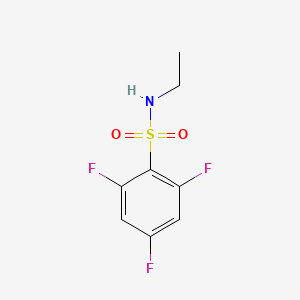
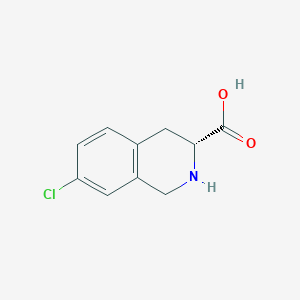
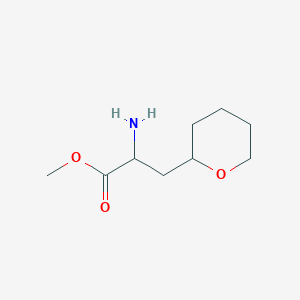
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
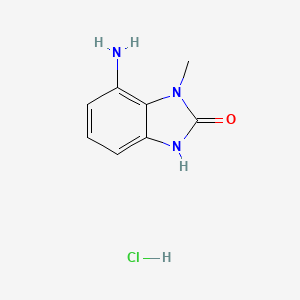
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
